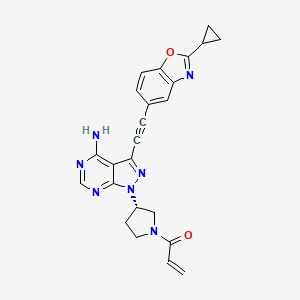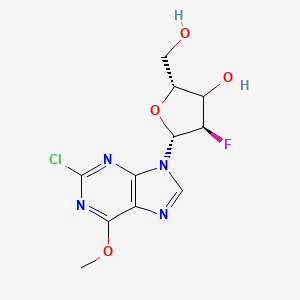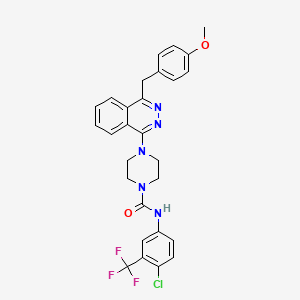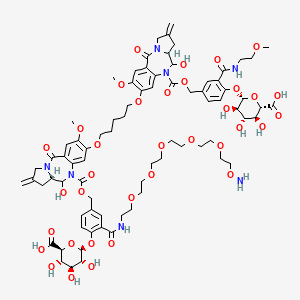
Cyanine 3.5 chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine 3.5 chloride is a red fluorescent dye belonging to the cyanine dye family. It is known for its ability to label amino groups in peptides, proteins, and oligonucleotides. The compound has an excitation wavelength of 591 nm and an emission wavelength of 604 nm . Cyanine dyes are widely used in various scientific fields due to their high fluorescence intensity and broad spectral range.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanine 3.5 chloride can be synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically involves the use of heterocyclic compounds and a counter anion to stabilize the structure . The reaction conditions often include specific temperatures and solvents to ensure the proper formation of the dye.
Industrial Production Methods
In industrial settings, the production of cyanine dyes, including this compound, involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions and monitor the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine 3.5 chloride undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with amino groups in peptides, proteins, and oligonucleotides, forming stable covalent bonds.
Oxidation and Reduction: Cyanine dyes can undergo redox reactions, which may affect their fluorescence properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Amino-Group Containing Compounds: These are essential for the labeling process.
Major Products Formed
The primary products formed from the reactions of this compound are labeled peptides, proteins, and oligonucleotides. These labeled compounds are used in various scientific applications, including imaging and diagnostics .
Wissenschaftliche Forschungsanwendungen
Cyanine 3.5 chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in diagnostic imaging, including tumor imaging and imaging-guided surgery.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of Cyanine 3.5 chloride involves its ability to form covalent bonds with amino groups in biomolecules. This labeling process enhances the fluorescence properties of the biomolecules, making them suitable for imaging and diagnostic applications . The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other fluorescence-based mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanine 3.5 chloride is part of the broader cyanine dye family, which includes compounds like:
Cyanine 3 (Cy3): Another red fluorescent dye with similar properties but different spectral characteristics.
Cyanine 5 (Cy5): A dye with a longer wavelength, used for different imaging applications.
Cyanine 7 (Cy7): A near-infrared dye used for deep tissue imaging.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, making it suitable for certain imaging applications where other dyes may not be as effective. Its ability to form stable covalent bonds with amino groups also sets it apart from other fluorescent dyes .
Eigenschaften
Molekularformel |
C42H44ClN3O4 |
|---|---|
Molekulargewicht |
690.3 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C42H44N3O4.ClH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OMCXFDHJRPGVBF-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)


![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)






![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
